molecular formula C9H15ClN2O B1306241 1-[2-(2-Chloro-ethoxy)-ethyl]-3,5-dimethyl-1H-pyrazole CAS No. 108223-78-5

1-[2-(2-Chloro-ethoxy)-ethyl]-3,5-dimethyl-1H-pyrazole

Cat. No.: B1306241
CAS No.: 108223-78-5
M. Wt: 202.68 g/mol
InChI Key: PCBUUPGQRUXOKI-UHFFFAOYSA-N
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Description

1-[2-(2-Chloro-ethoxy)-ethyl]-3,5-dimethyl-1H-pyrazole is an organic compound with a unique structure that includes a pyrazole ring substituted with a 2-(2-chloro-ethoxy)-ethyl group and two methyl groups

Preparation Methods

The synthesis of 1-[2-(2-Chloro-ethoxy)-ethyl]-3,5-dimethyl-1H-pyrazole typically involves the reaction of 3,5-dimethylpyrazole with 2-(2-chloroethoxy)ethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate, which facilitates the nucleophilic substitution reaction. The process can be summarized as follows:

    Reactants: 3,5-dimethylpyrazole and 2-(2-chloroethoxy)ethanol.

    Catalyst/Base: Potassium carbonate.

    Solvent: Anhydrous acetone or another suitable solvent.

    Reaction Conditions: The mixture is heated under reflux for several hours to ensure complete reaction.

    Purification: The product is purified by recrystallization or column chromatography.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient purification techniques .

Chemical Reactions Analysis

1-[2-(2-Chloro-ethoxy)-ethyl]-3,5-dimethyl-1H-pyrazole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong bases for nucleophilic substitution, and oxidizing agents like potassium permanganate for oxidation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[2-(2-Chloro-ethoxy)-ethyl]-3,5-dimethyl-1H-pyrazole has several scientific research applications:

Comparison with Similar Compounds

1-[2-(2-Chloro-ethoxy)-ethyl]-3,5-dimethyl-1H-pyrazole can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in the synthesis of pharmaceuticals and other chemicals. Further research into its properties and applications will likely uncover even more uses for this intriguing compound.

Properties

IUPAC Name

1-[2-(2-chloroethoxy)ethyl]-3,5-dimethylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15ClN2O/c1-8-7-9(2)12(11-8)4-6-13-5-3-10/h7H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCBUUPGQRUXOKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCOCCCl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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